![molecular formula C15H13N3O5S B2592308 1-[(4-Methoxynaphthyl)sulfonyl]-2-methyl-5-nitroimidazole CAS No. 898641-41-3](/img/structure/B2592308.png)
1-[(4-Methoxynaphthyl)sulfonyl]-2-methyl-5-nitroimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “1-[(4-Methoxynaphthyl)sulfonyl]-2-methyl-5-nitroimidazole” is a complex organic molecule that contains several functional groups, including a methoxy group, a naphthyl group, a sulfonyl group, a methyl group, and a nitroimidazole group .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that it could be synthesized through a series of reactions involving the functional groups present. For example, sulfonyl groups can be introduced through sulfonamidation reactions .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its functional groups. Unfortunately, without specific data, it’s difficult to provide a detailed analysis .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For instance, the sulfonyl group is known to participate in various reactions, including electrophilic aromatic substitution .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, properties such as density, color, hardness, melting and boiling points, and electrical conductivity are all influenced by the structure of the molecule .
Scientific Research Applications
Co-crystallization and Structural Analysis Research has delved into the co-crystallization of compounds related to 1-[(4-Methoxynaphthyl)sulfonyl]-2-methyl-5-nitroimidazole. For instance, studies involving 1-hydroxyethyl-2-methyl-5-nitroimidazole (a compound structurally akin to the queried chemical) have highlighted its co-crystallization processes, revealing intricate hydrogen-bond-based frameworks within crystal structures (Yang, 2008).
Pharmacological Activities While not directly related to the exact chemical structure , close derivatives have been scrutinized for their biological activities. Sulphimidazole, a compound bearing structural resemblance, exhibits notable antimicrobial activities, specifically against anaerobic microorganisms. Its cytotoxicity and potential mechanisms of action have been a subject of scientific inquiry, offering insights into its minimal toxicity and broadened antibacterial spectrum due to the amalgamation of functional groups within its molecular structure (Castelli et al., 2000).
Leishmanicidal Activity Innovative derivatives containing the nitroimidazole moiety, which is a part of the chemical structure , have been synthesized and evaluated for their leishmanicidal activities. These studies highlight the antileishmanial potential of these compounds, with specific derivatives showing significant activity against Leishmania strains (Rodriguez et al., 2020).
Antibacterial Properties Certain derivatives of nitroimidazole, an integral part of the chemical structure , have been synthesized and evaluated for their antibacterial effects. These studies delve into the structural characterization and evaluation of these derivatives, revealing their potential in combating bacterial infections (Tavman et al., 2009).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
1-(4-methoxynaphthalen-1-yl)sulfonyl-2-methyl-5-nitroimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O5S/c1-10-16-9-15(18(19)20)17(10)24(21,22)14-8-7-13(23-2)11-5-3-4-6-12(11)14/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFJKFDLLAVXFBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(N1S(=O)(=O)C2=CC=C(C3=CC=CC=C32)OC)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N1-(4-fluorophenyl)-N2-(3-oxo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinolin-9-yl)oxalamide](/img/structure/B2592225.png)
![2-(4-bromophenoxy)-N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B2592226.png)

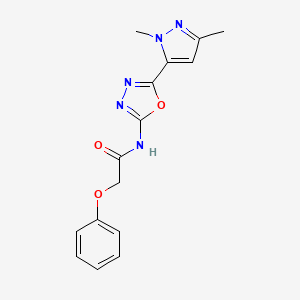

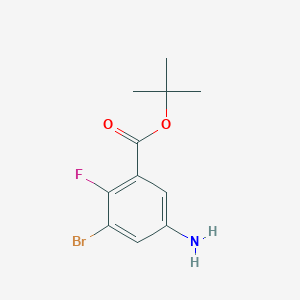
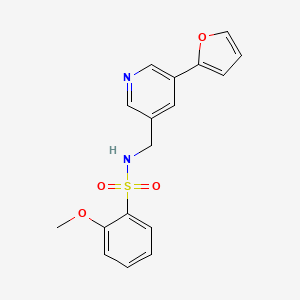
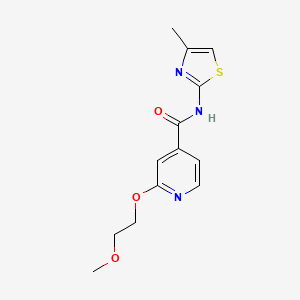
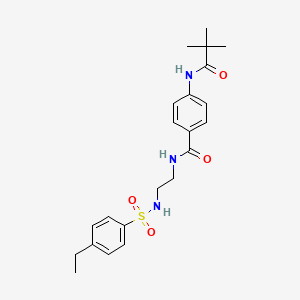
![2-[(4-Fluorophenyl)methyl]-2-methylpyrrolidine](/img/structure/B2592241.png)
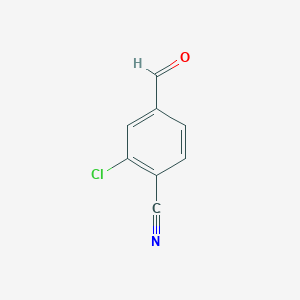
![2-chloro-N-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)benzamide](/img/structure/B2592245.png)
![3-[1-(2-methyl-1H-indol-3-yl)-2-nitroethyl]phenol](/img/structure/B2592246.png)

